molecular formula C11H12N4O2 B252334 N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252334
分子量: 232.24 g/mol
InChIキー: BTYPOPQKQUZBHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development of various types of cancer, making it an attractive target for cancer therapy.

作用機序

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide binds to the inactive conformation of EGFR and stabilizes it in this state, preventing its activation and downstream signaling. This mechanism is different from that of first-generation EGFR inhibitors, which compete with ATP for binding to the active conformation of EGFR. N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been shown to selectively target EGFR mutants, such as L858R and exon 19 deletions, while sparing wild-type EGFR and other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the proliferation and survival of cancer cells with EGFR mutations, both in vitro and in vivo. It also induces apoptosis and cell cycle arrest in these cells. In addition, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce the activation of downstream signaling pathways, such as AKT and ERK, in EGFR-mutant cancer cells. However, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has no significant effect on the growth of cancer cells with wild-type EGFR or other receptor tyrosine kinases.

実験室実験の利点と制限

One of the advantages of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is its high selectivity for EGFR mutants, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has some limitations for lab experiments. It is relatively insoluble in water, which may affect its bioavailability and solubility in cell culture media. In addition, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has not been tested in clinical trials yet, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several potential future directions for the development of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide. One direction is to investigate its efficacy in combination with other targeted therapies, such as MEK inhibitors, in the treatment of EGFR-mutant cancers. Another direction is to explore its potential in the treatment of other types of cancer with EGFR mutations, such as colorectal cancer and pancreatic cancer. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is also an area of active research.

合成法

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with ethylenediamine, followed by reduction, cyclization, and amidation. The final product is obtained as a yellow solid with a purity of over 95%.

科学的研究の応用

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). It has been shown to effectively inhibit the growth of EGFR-mutant cancer cells both in vitro and in vivo. N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has also been found to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which are commonly used in the treatment of NSCLC. Furthermore, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has demonstrated synergistic effects with other targeted therapies, such as MEK inhibitors, in suppressing the growth of cancer cells.

特性

分子式

C11H12N4O2

分子量

232.24 g/mol

IUPAC名

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16)

InChIキー

BTYPOPQKQUZBHM-UHFFFAOYSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

正規SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。